molecular formula C7H11ClN2O B3117630 (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride CAS No. 2250242-33-0

(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride

Cat. No.: B3117630
CAS No.: 2250242-33-0
M. Wt: 174.63 g/mol
InChI Key: WHPNRTQALOTCDL-OGFXRTJISA-N
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Description

(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride is a chemical compound with the molecular formula C7H12Cl2N2O. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of an amino group and a pyridinyl group, making it a versatile molecule for different chemical reactions and applications .

Mechanism of Action

Target of Action

It’s known that amino acid derivatives can influence the secretion of anabolic hormones , suggesting potential interactions with hormone receptors or enzymes involved in hormone synthesis and regulation.

Mode of Action

As an amino acid derivative, it may interact with its targets through typical protein-protein interactions, potentially altering the function of the target proteins .

Biochemical Pathways

Given its potential influence on anabolic hormones , it may impact pathways related to protein synthesis, muscle growth, and metabolic regulation.

Result of Action

Its potential influence on anabolic hormones suggests it may have effects on muscle growth and metabolic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method includes the reduction of pyridine-4-carboxaldehyde followed by amination and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce alkylated pyridine derivatives .

Scientific Research Applications

(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

2250242-33-0

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

(2S)-2-amino-2-pyridin-4-ylethanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-7(5-10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H/t7-;/m1./s1

InChI Key

WHPNRTQALOTCDL-OGFXRTJISA-N

SMILES

C1=CN=CC=C1C(CO)N.Cl.Cl

Isomeric SMILES

C1=CN=CC=C1[C@@H](CO)N.Cl

Canonical SMILES

C1=CN=CC=C1C(CO)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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